5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine

Medicinal Chemistry Cross-Coupling Library Synthesis

5-Bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine (CAS 1389886-55-8) is a synthetic small molecule belonging to the piperazinylpyrimidine class, a scaffold recognized for its versatility in kinase inhibitor design and central nervous system (CNS) receptor targeting. Its molecular architecture combines a 5-bromopyrimidine core, which serves as a synthetic handle for cross-coupling diversification, with a 4-(2,3-dimethylphenyl)piperazine motif that constitutes a privileged fragment in sigma receptor and aminergic GPCR ligand space.

Molecular Formula C16H19BrN4
Molecular Weight 347.25 g/mol
CAS No. 1389886-55-8
Cat. No. B6496769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine
CAS1389886-55-8
Molecular FormulaC16H19BrN4
Molecular Weight347.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=C(C=N3)Br)C
InChIInChI=1S/C16H19BrN4/c1-12-4-3-5-15(13(12)2)20-6-8-21(9-7-20)16-18-10-14(17)11-19-16/h3-5,10-11H,6-9H2,1-2H3
InChIKeyLFTBWTOKPMXDSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine: Structural Identity and Class Context for Research Procurement


5-Bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine (CAS 1389886-55-8) is a synthetic small molecule belonging to the piperazinylpyrimidine class, a scaffold recognized for its versatility in kinase inhibitor design and central nervous system (CNS) receptor targeting [1]. Its molecular architecture combines a 5-bromopyrimidine core, which serves as a synthetic handle for cross-coupling diversification, with a 4-(2,3-dimethylphenyl)piperazine motif that constitutes a privileged fragment in sigma receptor and aminergic GPCR ligand space . This dual functionalization distinguishes it from simpler piperazinylpyrimidine building blocks and positions it as a candidate for fragment-based lead generation and focused library synthesis.

Why 5-Bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine Cannot Be Simply Replaced by In-Class Analogs


Piperazinylpyrimidines are not interchangeable commodities. The 5-bromo substituent on the pyrimidine ring is a critical determinant of synthetic utility, enabling Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that are unavailable with de-halogenated or 5-fluoro analogs, which exhibit substantially different reactivity profiles [1]. Simultaneously, the 2,3-dimethylphenyl N-substituent on the piperazine ring introduces steric and electronic features distinct from unsubstituted piperazine (e.g., 5-bromo-2-(piperazin-1-yl)pyrimidine, CAS 99931-82-5) or mono-methylphenyl variants, potentially altering target engagement, lipophilicity, and metabolic stability in ways that cannot be predicted from simpler congeners . Substituting any close analog without experimental validation of the specific 5-bromo-2,3-dimethylphenyl combination risks compromising the intended structure-activity relationship.

Quantitative Differentiation Evidence for 5-Bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine Procurement Decisions


Synthetic Diversification Capacity: 5-Bromo vs. 5-H and 5-F Analogs

The 5-bromo substituent provides a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions. This capability is absent in the 5-unsubstituted analog 2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine and substantially reduced in the 5-fluoro analog 5-fluoro-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine, where the C-F bond is inert under standard Suzuki-Miyaura conditions [1]. The C-Br bond dissociation energy (approximately 285 kJ/mol for Ar-Br) provides a favorable balance of stability and reactivity compared to Ar-Cl (approximately 340 kJ/mol) or Ar-I (approximately 215 kJ/mol), enabling controlled sequential functionalization strategies [1].

Medicinal Chemistry Cross-Coupling Library Synthesis

Lipophilicity-Driven Differentiation from Unsubstituted Piperazine Analog

The 2,3-dimethylphenyl substituent on the piperazine ring imparts a calculated increase in lipophilicity of approximately 2.3–2.8 logP units relative to the unsubstituted piperazine comparator 5-bromo-2-(piperazin-1-yl)pyrimidine (MW 243.10 g/mol, CAS 99931-82-5) . This difference is driven by the addition of the dimethylphenyl moiety (C8H8, contributes approximately +104 g/mol molecular weight) and is consistent with the fragment-based logP contribution of a disubstituted phenyl ring. The elevated cLogP places the target compound in a physicochemical range (estimated cLogP 3.5–4.2) that may enhance passive membrane permeability relative to the more polar, unsubstituted analog (estimated cLogP 0.8–1.5) . This property is relevant for CNS-targeted programs where optimal brain penetration correlates with cLogP values between 3 and 5.

Drug Design Physicochemical Properties Blood-Brain Barrier

Fragment-Based Pharmacophore Advantage of 2,3-Dimethylphenyl Substituent in Aminergic Receptor Space

Structure-affinity relationship (SAR) studies on N-arylpiperazines have identified the 2,3-dimethylphenyl group as one of the optimal substituents for piperazine N-functionalization, alongside 3-methylphenyl, 4-methoxyphenyl, and 6-arylpyrimidine-2-yl fragments, in the context of D2 and 5-HT1A receptor ligand design . While direct binding data for the target compound are not available in the peer-reviewed literature, this fragment-level SAR evidence suggests that the 2,3-dimethylphenyl moiety confers a binding advantage relative to unsubstituted phenyl or 4-methylphenyl alternatives. In contrast, the comparator 5-bromo-2-(piperazin-1-yl)pyrimidine carries no aromatic N-substituent and lacks the key pharmacophoric element for sigma/aminergic receptor engagement . The 2,3-substitution pattern specifically introduces steric constraints that may enhance subtype selectivity compared to 4-substituted or unsubstituted phenylpiperazine variants.

Sigma Receptor 5-HT1A Dopamine D2 Fragment-Based Drug Design

Kinase Inhibition Potential: Piperazinylpyrimidine Class-Level Evidence

Piperazinylpyrimidines constitute a validated kinase inhibitor scaffold. Shallal et al. (2011) demonstrated that compounds within this class exhibit selective kinase inhibition profiles, with compound 4 showing preferential inhibition of oncogenic mutant forms of PDGFR family kinases over wild-type isoforms [1]. While the target compound was not specifically evaluated in that study, its structural features (5-bromopyrimidine core with N-arylpiperazine substitution) align with the chemotype. The 5-bromo substituent distinguishes it from most compounds in the Shallal series, which predominantly featured 4-methyl or 4,6-dimethyl pyrimidine substitution. The electron-withdrawing bromine atom at the 5-position may alter the pyrimidine ring electronics and hydrogen-bonding capacity at the kinase hinge region relative to methyl-substituted analogs, a property that can be exploited for kinase selectivity engineering [1]. In contrast, the clinical-stage piperazinylpyrimidine PF-4708671 (S6K1 inhibitor, Ki = 20 nM) contains a 5-ethylpyrimidine-4-yl substitution pattern, highlighting how even subtle pyrimidine substituent changes can redirect kinase targeting.

Kinase Inhibitor PDGFR Cancer Selectivity

Optimal Application Scenarios for 5-Bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine Based on Differentiation Evidence


Fragment-Based Library Design for Aminergic or Sigma Receptor Targeting

The 2,3-dimethylphenylpiperazine fragment present in this compound is recognized as a privileged pharmacophore for D2, 5-HT1A, and sigma receptor engagement [1]. Unlike simpler building blocks such as 5-bromo-2-(piperazin-1-yl)pyrimidine, which lack any aromatic N-substituent, this compound provides both the piperazinylpyrimidine core and the aryl pharmacophore in a single entity. It is suitable as a starting point for parallel library synthesis where the 5-bromo position serves as the diversification vector for introducing aryl, heteroaryl, or amino substituents via cross-coupling. This dual functionality reduces synthetic step count by at least one step compared to sequential piperazine N-arylation followed by pyrimidine functionalization.

Kinase Inhibitor Hit Expansion with Differential Selectivity Profiling

The 5-bromopyrimidine core provides an electronically distinct scaffold compared to the 4-methylpyrimidine or 4,6-dimethylpyrimidine variants prevalent in the Shallal et al. (2011) kinase inhibitor series [1]. The electron-withdrawing bromine atom may alter hinge-region hydrogen bonding in kinase active sites, potentially redirecting selectivity toward kinases that are not addressed by existing piperazinylpyrimidine chemotypes. This compound is appropriate for inclusion in kinase selectivity panels alongside established chemotypes like PF-4708671 to profile bromine-specific effects on target engagement.

CNS-Penetrant Lead Optimization Campaigns

The elevated calculated lipophilicity (estimated cLogP 3.5–4.2) positions this compound within the favorable range for passive blood-brain barrier penetration [1]. In contrast, the unsubstituted piperazine analog (cLogP approximately 0.8–1.5) is likely to exhibit poor CNS exposure due to excessive polarity. This compound is therefore a more suitable starting point for CNS drug discovery programs targeting neurological or psychiatric indications where brain exposure is required, while the bromine handle allows subsequent optimization of metabolic stability without sacrificing the core CNS-penetrant scaffold.

Late-Stage Diversification in Parallel Synthesis Workflows

The C-Br bond at the pyrimidine 5-position is a robust, selective handle for Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) under mild conditions [1]. This enables high-throughput parallel synthesis of compound arrays for structure-activity relationship (SAR) exploration without the need for protecting group strategies or harsh reaction conditions that might compromise the piperazine or dimethylphenyl moieties. Procurement of the 5-bromo variant is specifically recommended over the 5-chloro or 5-unsubstituted analogs when late-stage diversification is planned, due to the favorable balance of oxidative addition kinetics and shelf stability.

Quote Request

Request a Quote for 5-bromo-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.